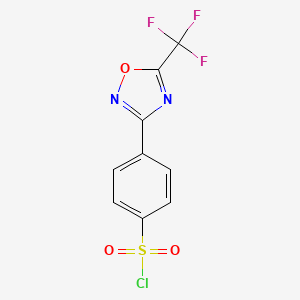

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride

Description

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a specialized organosulfur compound featuring a sulfonyl chloride group (–SO₂Cl) attached to a benzene ring substituted with a 1,2,4-oxadiazole moiety bearing a trifluoromethyl (–CF₃) group at the 5-position. This structure combines the electrophilic reactivity of the sulfonyl chloride group with the electron-withdrawing effects of the trifluoromethyl-oxadiazole system, making it highly reactive in nucleophilic substitution reactions, particularly in synthesizing sulfonamides for pharmaceutical or polymer applications .

Properties

IUPAC Name |

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2O3S/c10-19(16,17)6-3-1-5(2-4-6)7-14-8(18-15-7)9(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBHECEUPLPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Palladium-based catalysts for coupling reactions.

Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products:

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Catalysis: Acts as a ligand or reagent in various catalytic processes.

Biology and Medicine:

Drug Development:

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide, sulfonate, or sulfonothioate linkages. These interactions can modify the physical and chemical properties of the target molecules, thereby influencing their biological activity or material characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxadiazole-Sulfonyl Chloride Derivatives

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

- Structure : The oxadiazole ring has a methyl (–CH₃) group instead of –CF₃.

- Reactivity : The methyl group is less electron-withdrawing than –CF₃, reducing the electrophilicity of the sulfonyl chloride. This results in slower reaction kinetics in nucleophilic substitutions.

- Applications : Primarily used in less demanding synthetic routes where moderate reactivity suffices .

4-(Trifluoromethyl)benzenesulfonyl Chloride

- Structure : Lacks the oxadiazole ring; the –CF₃ group is directly attached to the benzene ring.

- Reactivity : The absence of the oxadiazole reduces conjugation effects, leading to lower thermal stability and predictable sulfonamide formation in pyridine-mediated reactions .

- Applications : Common in synthesizing small-molecule sulfonamides for electrochemical polymers .

Perfluorinated Benzenesulfonyl Chlorides (e.g., [51947-19-4], [90218-71-6])

- Structure : Feature extended perfluoroalkyl chains (e.g., –C₈F₁₇) instead of oxadiazole or –CF₃.

- Reactivity : High steric hindrance and extreme fluorination reduce reactivity but enhance chemical inertness and thermal stability.

- Applications : Specialized in fluoropolymer production or surfactants where hydrophobicity is critical .

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid

Data Table: Key Properties of Comparable Compounds

| Compound Name | Substituent on Benzene | Functional Group | Reactivity (vs. Target) | Applications |

|---|---|---|---|---|

| Target Compound | 5-CF₃-1,2,4-oxadiazole | –SO₂Cl | High (Baseline) | Pharmaceuticals, polymers |

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride | 5-CH₃-1,2,4-oxadiazole | –SO₂Cl | Moderate | Intermediate in organic synthesis |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | –CF₃ | –SO₂Cl | Moderate-Low | Electrochemical polymers |

| [51947-19-4] (Perfluorinated derivative) | –C₃F₅–C₂F₅ | –SO₂Cl | Low | Fluoropolymers, surfactants |

| 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | 5-CF₃-1,2,4-oxadiazole | –COOH | Acid-specific | Agrochemicals, MOFs |

Mechanistic and Stability Insights

- Electron-Withdrawing Effects : The –CF₃ group on the oxadiazole enhances the electrophilicity of the sulfonyl chloride via conjugation, enabling rapid reactions with amines or alcohols. In contrast, methyl-substituted analogs exhibit slower kinetics .

- Thermal Stability: The oxadiazole ring in the target compound improves thermal stability compared to non-heterocyclic derivatives like 4-(trifluoromethyl)benzenesulfonyl chloride .

- Steric Considerations : Perfluorinated derivatives (e.g., [90218-71-6]) face steric challenges due to bulky fluorinated chains, limiting their utility in sterically sensitive reactions .

Biological Activity

4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of sulfonyl chlorides and contains a trifluoromethyl-substituted oxadiazole moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C10H6ClF3N2O2S

- Molecular Weight : 304.68 g/mol

The biological activity of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride primarily involves its role as an inhibitor of specific enzymes. Studies indicate that it may interact with catalytic sites of enzymes, altering their activity and leading to therapeutic effects.

1. Inhibition of Acetylcholinesterase (AChE)

Recent research has demonstrated that derivatives of compounds related to 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride exhibit inhibition of AChE. The IC50 values for these compounds ranged from 27.0 to 106.8 μM, indicating a moderate potency compared to established inhibitors like rivastigmine .

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Rivastigmine | 44.08 | - |

| Compound A | 27.0 | <1 (BChE preferential) |

| Compound B | 106.8 | >1 (AChE preferential) |

2. Inhibition of Butyrylcholinesterase (BChE)

The same studies also reported that these compounds showed varying degrees of BChE inhibition, with IC50 values ranging from 58.0 to 277.5 μM. The selectivity index calculated for these compounds suggests that some derivatives may preferentially inhibit AChE over BChE or vice versa .

3. Antimicrobial Activity

Preliminary studies have suggested that compounds containing the oxadiazole ring may possess antimicrobial properties against various bacterial strains. This activity is believed to stem from the disruption of bacterial cell wall synthesis or membrane integrity.

4. Anticancer Properties

Research indicates potential anticancer activity for derivatives of this compound, with mechanisms involving apoptosis induction and inhibition of cell proliferation pathways .

Case Studies

Case Study: AChE Inhibition

In a study focused on the design and synthesis of new cholinesterase inhibitors, several derivatives were tested for their ability to inhibit AChE and BChE. Among these, one derivative exhibited an IC50 value significantly lower than rivastigmine, suggesting enhanced potency in treating conditions like Alzheimer's disease .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain compounds showed significant inhibition zones in agar diffusion tests, highlighting their potential as new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.